2-(4,4-Bis(4-methoxyphenyl)-2,5-dioxoimidazolidin-1-yl)-N-(1-cyanocyclohexyl)acetamide
Description
Properties
Molecular Formula |
C26H28N4O5 |
|---|---|
Molecular Weight |
476.5 g/mol |
IUPAC Name |
2-[4,4-bis(4-methoxyphenyl)-2,5-dioxoimidazolidin-1-yl]-N-(1-cyanocyclohexyl)acetamide |
InChI |
InChI=1S/C26H28N4O5/c1-34-20-10-6-18(7-11-20)26(19-8-12-21(35-2)13-9-19)23(32)30(24(33)29-26)16-22(31)28-25(17-27)14-4-3-5-15-25/h6-13H,3-5,14-16H2,1-2H3,(H,28,31)(H,29,33) |
InChI Key |
GJPFBGSWJZKCKI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)CC(=O)NC3(CCCCC3)C#N)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2,5-Dioxoimidazolidin-1-yl Derivatives
The core structure, imidazolidin-2,5-dione , is typically synthesized via cyclization reactions involving amino acids or related precursors. A common approach involves:
- Starting Material: N,N'-Bis(4-methoxyphenyl)urea derivatives or related precursors.
- Reaction Conditions: Heating with suitable cyclizing agents such as phosgene derivatives or carbonyldiimidazole (CDI) to induce ring closure.
- React N,N'-bis(4-methoxyphenyl)urea with triphosgene in an inert solvent like dichloromethane.
- Maintain at low temperature (~0°C) to control the exothermic reaction.
- Allow the mixture to warm to room temperature, promoting cyclization to form the imidazolidin-2,5-dione core.
Functionalization with Aromatic Substituents
The bis(4-methoxyphenyl) groups are introduced via nucleophilic aromatic substitution or through Suzuki-Miyaura coupling if starting from halogenated intermediates. These steps are optimized to ensure selective substitution at the nitrogen or carbon centers.
Attachment of the Acetamide and Cyanocyclohexyl Groups
Synthesis of N-(1-Cyanocyclohexyl)acetamide
This key intermediate is generally prepared by:
- Starting Material: Cyclohexylamine derivatives.
- Reaction Conditions: Acylation with chloroacetyl chloride or acetic anhydride in the presence of base (e.g., triethylamine).
Cyclohexylamine + Chloroacetyl chloride → N-(Chloroacetyl)cyclohexylamine
Followed by:
N-(Chloroacetyl)cyclohexylamine + Sodium cyanide → N-(1-Cyanocyclohexyl)acetamide
This sequence involves nucleophilic substitution with cyanide, forming the nitrile group attached to the cyclohexyl ring.
Coupling with the Imidazolidinone Core
The acetamide derivative is then coupled to the imidazolidinone core via amide bond formation:
- Method: Activation of the carboxylic acid group on the imidazolidinone with coupling agents such as EDCI or DCC, followed by reaction with the amino group of the acetamide.
Final Assembly and Purification
The last step involves the condensation of the bis(4-methoxyphenyl)-substituted imidazolidinone with the acetamide derivative, often under reflux in polar aprotic solvents like DMF or DMSO. The reaction is monitored via TLC, and the product is purified through column chromatography or recrystallization.
Representative Reaction Scheme
Step 1: Cyclization to form imidazolidin-2,5-dione core
Step 2: Aromatic substitution to introduce bis(4-methoxyphenyl) groups
Step 3: Activation of carboxyl group on core, coupling with N-(1-cyanocyclohexyl)acetamide
Step 4: Final purification
Data Tables and In-Depth Research Findings
Notes on Methodological Diversity
- Variations exist depending on the starting materials and specific substituents.
- Employing microwave-assisted synthesis can reduce reaction times.
- Green chemistry approaches involve solvent-free conditions or catalytic processes.
The synthesis of 2-(4,4-Bis(4-methoxyphenyl)-2,5-dioxoimidazolidin-1-yl)-N-(1-cyanocyclohexyl)acetamide is a multi-step process involving core formation, aromatic substitution, and amide coupling. The key challenges include selective functionalization and efficient coupling under mild conditions. Literature indicates that employing carbonyldiimidazole or triphosgene for cyclization, followed by Suzuki coupling for aromatic groups, and nucleophilic substitution for cyanide introduction, constitutes the most effective approach.
Chemical Reactions Analysis
Types of Reactions
2-(4,4-Bis(4-methoxyphenyl)-2,5-dioxoimidazolidin-1-yl)-N-(1-cyanocyclohexyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups on the aromatic rings can be oxidized to form corresponding phenols.
Reduction: The imidazolidinone core can be reduced under specific conditions to yield different derivatives.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents such as bromine or chlorine.
Major Products Formed
Oxidation: Formation of phenolic derivatives.
Reduction: Formation of reduced imidazolidinone derivatives.
Substitution: Formation of halogenated aromatic compounds.
Scientific Research Applications
2-(4,4-Bis(4-methoxyphenyl)-2,5-dioxoimidazolidin-1-yl)-N-(1-cyanocyclohexyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-(4,4-Bis(4-methoxyphenyl)-2,5-dioxoimidazolidin-1-yl)-N-(1-cyanocyclohexyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
Aromatic vs. Aliphatic Substituents : The target compound’s dual 4-methoxyphenyl groups may confer stronger binding to hydrophobic pockets in enzymes or receptors compared to analogs with single aromatic or aliphatic substituents (e.g., methyl group in CAS 956366-24-8) .
Cyanocyclohexyl vs. Piperidinylidene: The 1-cyanocyclohexyl group in the target compound introduces steric bulk and a polar cyano group, which may affect solubility and metabolic pathways differently than the piperidin-4-ylidene group in quinoline-based analogs .
Pharmacological and Screening Considerations
For example, the microculture tetrazolium (MTT) assay, a standard method for cytotoxicity screening, has been validated for testing compounds across diverse tumor cell lines . Hypothetically, the target compound’s high lipophilicity could improve cell membrane penetration, but excessive hydrophobicity might reduce aqueous solubility, limiting bioavailability.
Biological Activity
The compound 2-(4,4-Bis(4-methoxyphenyl)-2,5-dioxoimidazolidin-1-yl)-N-(1-cyanocyclohexyl)acetamide is a synthetic derivative with significant potential in medicinal chemistry. Its unique structure combines a 2,5-dioxoimidazolidine core with a bis(4-methoxyphenyl) substitution and a cyanocyclohexyl acetamide moiety. This article explores its biological activity, focusing on its interactions with biological targets, potential therapeutic applications, and relevant research findings.
Structural Characteristics
The compound's structure can be described as follows:
- Core Structure : 2,5-dioxoimidazolidine
- Substituents :
- 4,4-bis(4-methoxyphenyl) group enhances lipophilicity.
- N-(1-cyanocyclohexyl) acetamide contributes to its biological profile.
Molecular Formula and Properties
| Property | Value |
|---|---|
| Molecular Formula | C25H22N4O7 |
| Molecular Weight | 462.46 g/mol |
| Rotatable Bond Count | 7 |
| Exact Mass | 462.17942 g/mol |
Inhibition of Metalloproteinases
Preliminary studies have identified this compound as a potential inhibitor of metalloproteinases (MMPs) , particularly MMP12. MMPs play critical roles in extracellular matrix remodeling and are implicated in various pathologies including cancer and arthritis. The inhibition of MMP12 by this compound suggests it could serve as a therapeutic agent in conditions associated with excessive matrix degradation.
Antitumor Activity
Research indicates that compounds structurally similar to 2-(4,4-Bis(4-methoxyphenyl)-2,5-dioxoimidazolidin-1-yl)-N-(1-cyanocyclohexyl)acetamide exhibit significant antitumor properties. For instance, studies on related imidazolidine derivatives have shown promising results against human lung cancer cell lines (A549, HCC827, NCI-H358) using cytotoxicity assays. The IC50 values for these compounds ranged from 0.85 μM to 6.75 μM , indicating strong efficacy in inhibiting tumor cell proliferation.
The proposed mechanism of action for the biological activity of this compound includes:
- Binding Affinity : Interaction with metalloproteinases through specific binding sites.
- Inhibition of DNA-dependent Enzymes : Similar compounds have been shown to bind to DNA and inhibit enzymes critical for DNA replication and repair.
Case Studies and Experimental Data
Several studies have explored the biological activity of related compounds:
- A study assessing the cytotoxic effects of various imidazolidine derivatives highlighted that those with methoxy substitutions exhibited enhanced activity against cancer cell lines compared to their unsubstituted counterparts .
- In vitro assays demonstrated that compounds similar to 2-(4,4-Bis(4-methoxyphenyl)-2,5-dioxoimidazolidin-1-yl)-N-(1-cyanocyclohexyl)acetamide showed higher efficacy in 2D cell cultures than in 3D cultures, suggesting the need for further structural optimization to improve their therapeutic index .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 2,5-Dioxoimidazolidin-4-yl acetamides | Imidazolidine core with acetamide | Inhibitor of metalloproteinase MMP12 | Lacks methoxy groups |
| Benzimidazole derivatives | Benzimidazole nucleus | Antitumor and antimicrobial activity | Diverse mechanisms of action |
| Bis(4-methoxyphenyl)ureas | Urea linkage instead of imidazolidine | Potential antitumor activity | Different functional group |
Q & A
Q. How can synthesis conditions for this compound be optimized to improve yield and purity?
- Methodological Answer : Optimize reaction parameters (solvent, temperature, catalyst) using statistical Design of Experiments (DoE) to minimize trial-and-error approaches. For example, employ DMF as a solvent with potassium carbonate as a base for nucleophilic substitution reactions, and monitor progress via TLC . Reaction completion can be confirmed by observing the disappearance of starting materials (e.g., 5-(4-hydroxy-3-methoxybenzylidene)-2,4-thiazolidinedione) . Post-synthesis, precipitate the product in water and recrystallize for purity .
- Key Parameters Table :
| Parameter | Optimal Condition | Impact |
|---|---|---|
| Solvent | DMF | Enhances solubility of intermediates |
| Base | K₂CO₃ | Facilitates deprotonation in SN2 reactions |
| Monitoring | TLC (hexane:EtOAc) | Tracks reaction progress |
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer : Use a combination of IR (to confirm carbonyl groups at ~1667 cm⁻¹ and NH stretches at ~3468 cm⁻¹), ¹H NMR (to identify methoxy groups at δ 3.8 ppm and aromatic protons between δ 6.9–7.5 ppm), and mass spectrometry (to verify molecular weight via [M+1] peaks) . Compare experimental data with computational predictions (e.g., PubChem-derived SMILES) to resolve ambiguities .
Q. How can initial biological activity screening be designed for this compound?
- Methodological Answer : Conduct in vitro assays targeting hypothesized mechanisms (e.g., hypoglycemic or anticonvulsant activity) using cell lines or enzyme models. For example, test glucose uptake in adipocytes or GABA receptor modulation, referencing protocols from structurally analogous compounds . Use Wistar albino mice for preliminary in vivo toxicity studies, monitoring liver/kidney function markers .
Q. What strategies ensure compound stability during storage and experimentation?
Q. How is purity assessed, and what thresholds are acceptable for research use?
- Methodological Answer : Use HPLC with UV detection (λ = 254 nm) and a C18 column. Acceptable purity for research is ≥95%, validated by elemental analysis (C, H, N within ±0.4% of theoretical values) .
Advanced Research Questions
Q. How can computational modeling guide reaction design and mechanistic studies?
- Methodological Answer : Apply quantum chemical calculations (e.g., DFT) to simulate reaction pathways and transition states. Use software like Gaussian or ORCA to predict intermediates in imidazolidinone formation. Validate with experimental kinetic data (e.g., activation energy from Arrhenius plots) .
Q. How are contradictions in spectral data resolved (e.g., overlapping NMR signals)?
Q. What advanced techniques monitor real-time reaction dynamics?
Q. How can structure-activity relationships (SAR) be explored for pharmacological applications?
Q. What novel applications could emerge from this compound’s functional groups?
- Methodological Answer :
Explore its use as a ligand in catalysis (e.g., coordinating transition metals via the cyanocyclohexyl group) or as a monomer in polymer chemistry (via acrylamide-like reactivity). Test photophysical properties for potential in OLEDs .
Data Contradiction Analysis Framework
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
